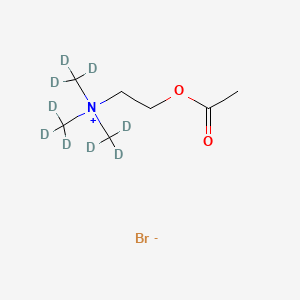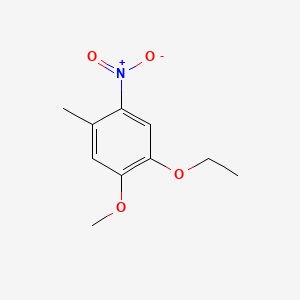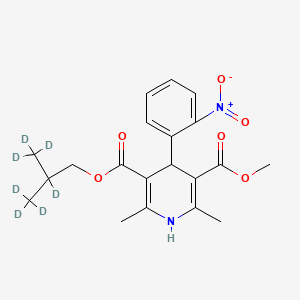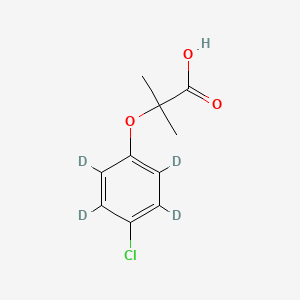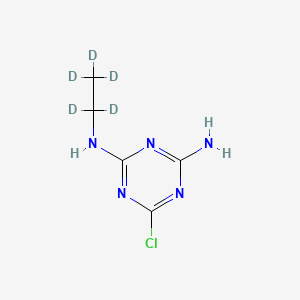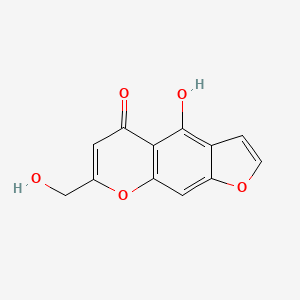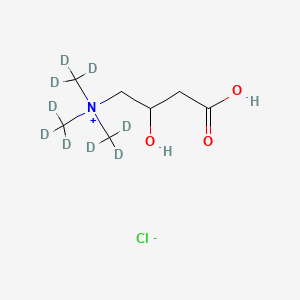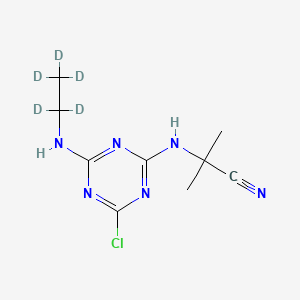
Ondansetron-d3 Hydrochloride Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ondansetron-d3 Hydrochloride Salt is a deuterated form of Ondansetron Hydrochloride, a selective serotonin 5-HT3 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ondansetron, a medication commonly used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ondansetron-d3 Hydrochloride Salt involves the incorporation of deuterium atoms into the molecular structure of Ondansetron. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, followed by their conversion into the final product under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of deuterated reagents and solvents, along with advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ondansetron-d3 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Ondansetron-d3 Hydrochloride Salt is widely used in scientific research for various applications, including:
Pharmacokinetic Studies: To investigate the absorption, distribution, metabolism, and excretion of Ondansetron in the body.
Metabolic Pathway Analysis: To study the metabolic pathways and identify the metabolites of Ondansetron.
Drug Interaction Studies: To evaluate potential interactions between Ondansetron and other medications.
Biological Research: To understand the biological effects of Ondansetron on different cell types and tissues.
Industrial Applications: To develop and optimize formulations of Ondansetron for improved therapeutic efficacy.
Mécanisme D'action
Ondansetron-d3 Hydrochloride Salt exerts its effects by selectively antagonizing the serotonin 5-HT3 receptors. These receptors are located on the nerve terminals of the vagus nerve and in the chemoreceptor trigger zone of the brain. By blocking these receptors, Ondansetron prevents the initiation of the vomiting reflex, thereby reducing nausea and vomiting .
Comparaison Avec Des Composés Similaires
Similar Compounds
Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.
Dolasetron: A similar compound with a slightly different chemical structure but similar pharmacological effects.
Palonosetron: A newer 5-HT3 receptor antagonist with a longer half-life and greater efficacy in preventing delayed nausea and vomiting.
Uniqueness of Ondansetron-d3 Hydrochloride Salt
This compound is unique due to the presence of deuterium atoms, which provide several advantages:
Increased Stability: Deuterium forms stronger bonds with carbon compared to hydrogen, resulting in increased chemical stability.
Altered Pharmacokinetics: The presence of deuterium can alter the metabolic pathways and improve the pharmacokinetic profile of the compound.
Enhanced Research Utility: The deuterated form is particularly useful in research settings for studying the detailed pharmacokinetics and metabolism of Ondansetron.
Propriétés
Numéro CAS |
1346605-02-4 |
|---|---|
Formule moléculaire |
C18H20ClN3O |
Poids moléculaire |
332.846 |
Nom IUPAC |
3-[(2-methylimidazol-1-yl)methyl]-9-(trideuteriomethyl)-2,3-dihydro-1H-carbazol-4-one;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/i2D3; |
Clé InChI |
MKBLHFILKIKSQM-MUTAZJQDSA-N |
SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Synonymes |
1,2,3,9-Tetrahydro-9-(methyl-d3)-3-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-carbazol-4-one Hydrochloride; GR 38032-d3; GR 38032X-d3; Zofran-d3; Zophren-d3; Zudan-d3; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


